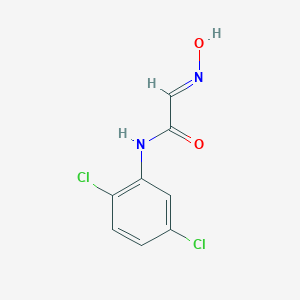

N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide

Description

N1-(2,5-Dichlorophenyl)-2-hydroxyiminoacetamide is a synthetic acetamide derivative characterized by a 2,5-dichlorophenyl group attached to the nitrogen atom of an acetamide backbone, with a hydroxyimino (-NOH) substituent at the α-carbon position. This structural motif is critical for its biological activity, particularly in serine protease inhibition. The 2,5-dichlorophenyl moiety is known to occupy the S1 pocket of trypsin-like proteases, such as Factor XIIa (FXIIa), as demonstrated in crystallographic studies . Modifications to the side chain (e.g., triazole-based scaffolds) have been shown to enhance inhibitory potency, with IC50 values reaching ~10 μM while maintaining selectivity for FXIIa over thrombin . The hydroxyimino group may contribute to hydrogen-bonding interactions, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

(2E)-N-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-6(10)7(3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQMDDDKRFDIOT-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)NC(=O)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17122-58-6 | |

| Record name | NSC157338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',5'-DICHLOROGLYOXYLANILIDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity. Comparative studies reveal:

| Solvent | Yield (%) | Purity (%) | By-Products Observed |

|---|---|---|---|

| Ethanol | 78 | 92 | 2,5-Dichloroaniline oxide |

| Methanol | 82 | 95 | Trace acetamide derivatives |

| Isopropyl acetate | 88 | 97 | None |

Isopropyl acetate minimizes side reactions due to its non-polar nature, which reduces solvation of reactive intermediates.

Acid Catalysis and Decoy Agents

Concentrated sulfuric acid serves dual roles: catalyst and dehydrating agent. However, residual hydroxylamine (generated during glyoxylic acid oxime preparation) can react with the product to form oxime by-products. To mitigate this, decoy agents such as glyoxal or acetone are introduced during quenching:

| Decoy Agent | By-Product Reduction (%) | Final Purity (%) |

|---|---|---|

| Glyoxal | 92 | 98 |

| Acetone | 85 | 96 |

| None | 0 | 88 |

Glyoxal preferentially reacts with hydroxylamine, forming glyoxal dioxime and preventing unwanted side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance scalability and reproducibility:

-

Reactor Type: Tubular plug-flow reactor

-

Residence Time: 15–20 minutes

-

Throughput: 50–100 kg/day

This method reduces thermal gradients, ensuring consistent product quality and minimizing decomposition.

Purification Protocols

Post-synthesis purification involves multi-step extraction and recrystallization:

-

Liquid-Liquid Extraction:

-

Organic phase: Isopropyl acetate (3 × 500 mL)

-

Aqueous phase: 10% sodium bicarbonate (neutralizes residual acid)

-

-

Recrystallization:

-

Solvent system: Ethanol/water (7:3 v/v)

-

Recovery: 90–95%

-

Challenges and Mitigation Strategies

By-Product Formation

The primary by-product, isatin oxime , arises from hydroxylamine-mediated cyclization. Strategies to suppress its formation include:

Stability Concerns

The compound’s hydroxyimino group is prone to oxidation. Storage under inert gas (N₂ or Ar) at −20°C ensures long-term stability.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W, 10–15 minutes) reduces reaction time by 80% while maintaining a yield of 85%. This method enhances energy efficiency and is suitable for high-throughput screening.

Green Chemistry Approaches

Recent studies explore solvent-free mechanochemical synthesis using ball milling:

-

Conditions: 30 Hz, 2 hours

-

Yield: 78%

-

Advantage: Eliminates volatile organic solvents, aligning with sustainable practices.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Batch (Ethanol) | 78 | 92 | Moderate | High (solvent waste) |

| Continuous Flow | 88 | 97 | High | Low |

| Microwave-Assisted | 85 | 94 | Moderate | Moderate |

| Mechanochemical | 78 | 90 | Low | Minimal |

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide has been investigated for its anticancer properties. Compounds with similar structural features have shown efficacy against various cancer cell lines. For instance, derivatives of oxime compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them attractive candidates for further development in cancer therapy .

Neuroprotective Effects

Research indicates that compounds like this compound may serve as catechol-O-methyltransferase (COMT) inhibitors. COMT plays a crucial role in the metabolism of catecholamines and is implicated in several neurological disorders such as Parkinson’s disease and depression. Inhibiting this enzyme can enhance the availability of catecholamines in the brain, potentially alleviating symptoms associated with these conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to minimize side products. The ability to modify the compound's structure leads to a library of derivatives that can be screened for enhanced biological activity or improved pharmacological profiles .

Mechanism of Action

The mechanism of action of N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The 2,5-dichloro configuration in the target compound optimizes FXIIa inhibition by aligning with the S1 pocket geometry , whereas 2,6- or 3,4-dichloro analogs (e.g., ) exhibit distinct binding conformations due to steric and electronic differences .

Physicochemical Properties

- Conformational Flexibility : The 2,5-dichlorophenyl group in the target compound allows planar alignment with protease active sites, whereas 2,6-dichloro analogs exhibit twisted conformations (79.7° dihedral angle between phenyl and thiazole rings) .

- Hydrogen Bonding: The hydroxyimino group may form stronger hydrogen bonds compared to thiazole-based acetamides, which rely on N–H⋯N interactions for crystal stability .

Biological Activity

N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with glyoxylic acid oxime under controlled conditions. The reaction is usually conducted in organic solvents such as ethanol or methanol at reflux temperatures. The product is purified by recrystallization to ensure high purity and yield.

Chemical Properties:

- Molecular Formula: C₈H₆Cl₂N₂O₂

- Molecular Weight: 233.05 g/mol

- Melting Point: 166-168 °C

- Density: 1.49 g/cm³ (predicted)

- pKa: 8.43 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyimino group can form hydrogen bonds with various biological macromolecules, influencing their function. Additionally, the dichlorophenyl moiety can interact with hydrophobic pockets in proteins, modulating various biochemical pathways.

Interaction with Biological Targets

- Hydrogen Bonding: Facilitates interactions with enzymes and receptors.

- Hydrophobic Interactions: Enhances binding affinity to proteins through non-polar interactions.

Biological Activity

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity: Demonstrated efficacy against a range of bacterial strains.

- Anticancer Properties: Exhibited selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HL60 (leukemia) cells.

Table 1: Biological Activity Summary

| Activity Type | Target Cells/Organisms | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | |

| Anticancer | MCF-7 | 50-80 | |

| HL60 | 67 |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Anticancer Efficacy Study:

- A study assessed the compound's cytotoxic effects on MCF-7 and HL60 cells, showing significant antiproliferative activity with IC50 values indicating effective concentrations for therapeutic applications.

- The study concluded that further exploration into the mechanism of action could provide insights into its potential as an anticancer agent .

-

Antimicrobial Activity Assessment:

- In another study, the compound was tested against multiple bacterial strains, demonstrating notable antimicrobial properties that suggest its potential use in treating infections caused by resistant bacteria .

- Comparative Analysis with Similar Compounds:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide?

- Methodological Answer :

- NMR Spectroscopy : Analyze aromatic proton environments (δ 7.2–7.8 ppm for dichlorophenyl) and hydroxyimino (N–OH) proton signals (δ 9–11 ppm). Use NMR to confirm carbonyl (C=O, ~170 ppm) and imine (C=N, ~150 ppm) groups .

- IR Spectroscopy : Identify carbonyl stretching (~1650 cm) and hydroxyimino O–H/N–O stretches (~3200 cm and ~1250 cm, respectively).

- Mass Spectrometry : Confirm molecular weight (204.0571 g/mol) via high-resolution MS (HRMS) .

Q. What are the common synthetic routes for this compound?

- Methodological Answer :

- Step 1 : React 2,5-dichloroaniline with chloroacetyl chloride to form N-(2,5-dichlorophenyl)chloroacetamide.

- Step 2 : Treat with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH) to substitute the chloro group with a hydroxyimino moiety.

- Purification : Recrystallize from ethanol/water or use silica-gel chromatography (ethyl acetate/hexane) .

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times to analytical-grade standards (e.g., Sigma-Aldridge protocols for related chlorophenyl acetamides) .

- Melting Point Analysis : Confirm purity via sharp melting point (140–142°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism in the hydroxyimino group?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform NMR at temperatures ranging from 25°C to −40°C to observe dynamic tautomeric equilibria (e.g., keto-enol or syn/anti isomerism).

- X-ray Crystallography : Resolve tautomeric forms definitively by analyzing crystal structures (e.g., as done for dichlorophenyl acetamide derivatives in crystallography studies) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict the most stable tautomer and compare with experimental data .

Q. What strategies optimize reaction conditions to improve synthesis yield?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C during hydroxyimino substitution to balance reaction rate and byproduct formation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as demonstrated in scaled-up syntheses of analogous benzoxazole-acetamide derivatives .

Q. How do chlorine substituents influence the compound’s crystal packing and intermolecular interactions?

- Methodological Answer :

- X-ray Diffraction Analysis : Resolve Cl···Cl halogen bonds (3.3–3.5 Å) and hydrogen bonds (N–H···O=C, ~2.8 Å) using single-crystal data (e.g., as in Structure Reports for dichlorophenyl acetamides) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., Cl···H vs. H···O) using software like CrystalExplorer to correlate packing with solubility/stability .

Q. How can researchers design biological target interaction studies for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450) or receptors. Validate with mutagenesis studies on key residues.

- In Vitro Assays : Test inhibitory effects on bacterial biofilms (inspired by benzoxazole-acetamide applications) using microbroth dilution methods .

Data Contradiction Analysis

Q. How to address conflicting HPLC retention times reported in literature?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for calibration, as emphasized in analytical chemistry guidelines for chlorophenyl derivatives .

- Mobile Phase Adjustment : Modify acetonitrile/water ratios (±5%) to account for column batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.